2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrrolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 2,3,4-trimethoxybenzoic acid derivative, which is then coupled with the appropriate amine to form the benzamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,3-trimethoxy-5-methyl-: Shares the trimethoxybenzene core but lacks the pyrrolidinone moiety.
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: Similar trimethoxybenzene core with a different substituent.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Contains a trimethoxyphenyl group but differs in the amine structure.
Uniqueness
2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the trimethoxybenzene core and the pyrrolidinone moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-13-7-8-14(23-11-5-6-18(23)24)12-16(13)22-21(25)15-9-10-17(26-2)20(28-4)19(15)27-3/h7-10,12H,5-6,11H2,1-4H3,(H,22,25) |
InChI Key |
GFDPMLUMZHKFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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